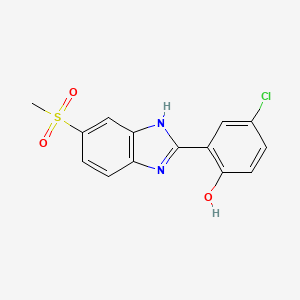

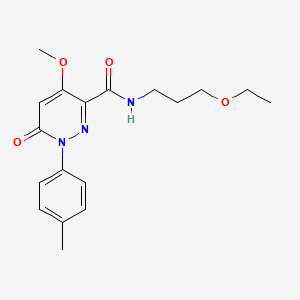

4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

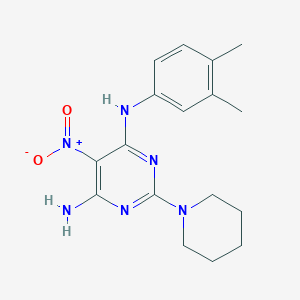

4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol, also known as CMSP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Applications De Recherche Scientifique

Spectral Characterization and Antibacterial Effect

A study by Tavman et al. (2010) focuses on spectral characterization and the antibacterial effect of 2-methyl-6-(5-H-methyl-chloro-nitro-1H-benzimidazol-2-yl)-phenols, which are structurally related to 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol. These compounds, including their metal complexes, demonstrated significant antibacterial effects against a range of bacteria (Tavman et al., 2010).

Potential Pesticidal Activity

Borys et al. (2012) reported the synthesis of tribromomethyl phenyl sulfone derivatives as novel potential pesticides. The study suggests the potential of halogenmethylsulfonyl moieties, similar to the structure of this compound, in creating effective herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).

DNA Topoisomerase I Inhibition

Alpan, Gunes, and Topçu (2007) synthesized 1H-benzimidazole derivatives, including 5-chloro-4-(1H-benzimidazole-2-yl)phenol, to evaluate their inhibitory effects on mammalian type I DNA topoisomerases. This research demonstrates the potential use of benzimidazole derivatives in targeting specific DNA processes (Alpan, Gunes, & Topçu, 2007).

Synthesis and Characterization of Polyimides

Ghaemy and Alizadeh (2009) synthesized a novel unsymmetrical diamine monomer containing a triaryl imidazole pendant group, derived from 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, for the production of soluble and thermally stable polyimides. This suggests the utility of such compounds in the development of high-performance materials (Ghaemy & Alizadeh, 2009).

DNA Binding and Antimicrobial Activity

Mahmood et al. (2019) synthesized novel benzimidazole derivatives, including 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol, and evaluated their DNA-binding properties and antimicrobial activities. The study highlights the potential of these compounds in developing new antimicrobial agents with DNA-targeting properties (Mahmood et al., 2019).

Propriétés

IUPAC Name |

4-chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c1-21(19,20)9-3-4-11-12(7-9)17-14(16-11)10-6-8(15)2-5-13(10)18/h2-7,18H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVYXTFFVDEWMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)

![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)

![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)

![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2765634.png)